[2-(Methoxymethyl)-4-methyl-1,3-thiazol-5-yl]-methylamine dihydrochloride
CAS No.: 1185294-40-9
VCID: VC3420403
Molecular Formula: C7H14Cl2N2OS
Molecular Weight: 245.17 g/mol
* For research use only. Not for human or veterinary use.
![[2-(Methoxymethyl)-4-methyl-1,3-thiazol-5-yl]-methylamine dihydrochloride - 1185294-40-9](/images/structure/VC3420403.png)
Description |
[2-(Methoxymethyl)-4-methyl-1,3-thiazol-5-yl]-methylamine dihydrochloride is a chemical compound derived from the thiazole family, which is a class of five-membered heterocyclic compounds containing sulfur and nitrogen. This compound is specifically modified with a methoxymethyl group and a methyl group attached to the thiazole ring, and it is further functionalized with a methylamine group. The dihydrochloride form indicates that it is a salt, which often enhances solubility and stability in aqueous solutions. IUPAC Name and Identifiers
Potential ApplicationsThiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. While specific applications of [2-(methoxymethyl)-4-methyl-1,3-thiazol-5-yl]-methylamine dihydrochloride are not detailed, its structural features suggest potential utility in pharmaceutical or chemical research contexts. Solubility and StabilityAs a dihydrochloride salt, this compound is expected to be more soluble in water compared to its free base form. Stability is generally enhanced in the salt form due to reduced volatility and improved shelf life. Safety PrecautionsHandling of chemical compounds requires adherence to safety protocols, including the use of protective equipment and working in well-ventilated areas. Specific safety data sheets (SDS) for [2-(methoxymethyl)-4-methyl-1,3-thiazol-5-yl]-methylamine dihydrochloride are not readily available online but should be consulted before handling the compound. |
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CAS No. | 1185294-40-9 |
Product Name | [2-(Methoxymethyl)-4-methyl-1,3-thiazol-5-yl]-methylamine dihydrochloride |
Molecular Formula | C7H14Cl2N2OS |
Molecular Weight | 245.17 g/mol |
IUPAC Name | [2-(methoxymethyl)-4-methyl-1,3-thiazol-5-yl]methanamine;dihydrochloride |
Standard InChI | InChI=1S/C7H12N2OS.2ClH/c1-5-6(3-8)11-7(9-5)4-10-2;;/h3-4,8H2,1-2H3;2*1H |
Standard InChIKey | KCVLQNAYMOHABM-UHFFFAOYSA-N |
SMILES | CC1=C(SC(=N1)COC)CN.Cl.Cl |
Canonical SMILES | CC1=C(SC(=N1)COC)CN.Cl.Cl |
PubChem Compound | 46736899 |
Last Modified | Aug 16 2023 |
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